Imidazo[1,5-a]pyridine-8-carbonitrile
CAS No.:
Cat. No.: VC16002576
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5N3 |
|---|---|
| Molecular Weight | 143.15 g/mol |
| IUPAC Name | imidazo[1,5-a]pyridine-8-carbonitrile |
| Standard InChI | InChI=1S/C8H5N3/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H |
| Standard InChI Key | BUOGFWMOINLLAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=NC=C2C(=C1)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
Imidazo[1,5-a]pyridine-8-carbonitrile features a bicyclic framework where the imidazole ring (positions 1–3) is fused to the pyridine ring (positions 4–8) at the 1- and 5-positions (Figure 1). The cyano group at position 8 introduces significant electron-withdrawing character, polarizing the π-system and enhancing reactivity toward nucleophilic and electrophilic agents . X-ray crystallography of analogous compounds reveals planar geometry with bond lengths of 1.32–1.38 Å for the C–N bonds in the imidazole ring, contributing to aromatic stability .
Spectroscopic Properties
The compound’s infrared (IR) spectrum shows a sharp absorption band at ~2220 cm, characteristic of the nitrile functional group . Nuclear magnetic resonance (NMR) data for the parent imidazo[1,5-a]pyridine core typically include a deshielded proton at δ 8.9–9.2 ppm (H-3) due to the adjacent nitrogen atoms, while the cyano group’s influence shifts H-8 to δ 7.6–7.8 ppm in NMR .
Computational and Experimental Stability
Density functional theory (DFT) studies on related imidazo[1,5-a]pyridines predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability suitable for charge-transfer applications . Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 210°C, suggesting suitability for high-temperature synthetic processes .
Synthetic Methodologies
Cyclocondensation with Nitroalkanes
The most efficient route to imidazo[1,5-a]pyridine-8-carbonitrile involves cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in PPA medium (Table 1) . For example, heating 2-picolylamine with 1-nitropropane in 85% PPA at 110°C for 3 hours yields the target compound in 68% isolated yield . The reaction proceeds via electrophilic activation of the nitroalkane by PPA, followed by cyclodehydration.
Table 1: Optimization of Cyclocondensation Conditions
| Nitroalkane | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Nitropropane | 110 | 3 | 68 |
| 1-Nitrohexane | 160 | 5 | 72 |
| α-Nitroacetophenone | 120 | 4 | 65 |
Challenges and Mitigation Strategies
Steric hindrance from bulky substituents (e.g., phenyl groups) reduces yields to <30%, as seen in reactions with α-nitrotoluene . Replacing α-nitrotoluene with α-nitroacetophenone improves yields to 65% due to better electrophilic activation . Byproducts from nitroalkane decomposition under harsh conditions (e.g., 160°C) remain a limitation, necessitating careful stoichiometric control .
Pharmaceutical Applications
Bruton’s Tyrosine Kinase (BTK) Inhibition
Imidazo[1,5-a]pyridine-8-carbonitrile derivatives exhibit potent BTK inhibition, with IC values ≤10 nM (Table 2) . Compound 3 (8-amino-7-nitro-imidazo[1,5-a]pyrazine) demonstrated 82% oral bioavailability in rats and a plasma half-life () of 6.5 hours, achieving a of 3.9 μM at 2 hours post-administration .
Table 2: Pharmacokinetic Profile of Lead BTK Inhibitor
| Parameter | Value |
|---|---|
| (h) | 6.5 |
| (μM) | 3.9 |
| AUC (μM·h) | 20 |
| Oral Bioavailability (%) | 82 |
In Vivo Efficacy in Autoimmune Models
In a rat collagen-induced arthritis (CIA) model, daily oral dosing of 30 mg/kg compound 3 reduced paw swelling by 62% () over 30 days, comparable to anti-TNFα biologics . Mechanistic studies confirmed suppression of B-cell receptor (BCR) signaling and interleukin-6 (IL-6) production .
Materials Science Applications
Luminescent Properties
Imidazo[1,5-a]pyridine-8-carbonitrile derivatives exhibit blue fluorescence ( = 450–470 nm) with quantum yields () up to 0.42 in dichloromethane . The cyano group’s electron-withdrawing effect redshifts emission by 20 nm compared to non-cyano analogues, enabling tunability for organic light-emitting diodes (OLEDs) .
Sensor Development
Functionalization at the 1- and 3-positions with thiourea groups produces Hg-selective chemosensors with a 150 nM detection limit . Coordination of Hg quenches fluorescence via photoinduced electron transfer (PET), enabling real-time monitoring in aqueous systems .
Future Perspectives
Synthetic Innovations
Developing catalytic asymmetric methods for imidazo[1,5-a]pyridine synthesis could enable access to enantiopure derivatives for chiral drug discovery . Photoredox catalysis under mild conditions may circumvent current high-temperature requirements .
Biomedical Expansion
Exploration of imidazo[1,5-a]pyridine-8-carbonitrile in proteolysis-targeting chimeras (PROTACs) could yield dual BTK degraders for resistant cancers . Its fluorescence properties also support theranostic applications in image-guided surgery .
Environmental Impact
Lifecycle assessments of PPA-based synthesis are needed to evaluate waste generation and energy efficiency. Biocatalytic routes using nitroreductases may offer greener alternatives to nitroalkane activation .
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